

Application Notes and Protocols for LEB-03-146 in Combination Cancer Therapies

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Compound of Interest

Compound Name: LEB-03-146

Cat. No.: B12410499

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Introduction

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) that stabilizes the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[2][3] The therapeutic strategy for targeting WEE1 is based on the observation that many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[3]

While traditional approaches have focused on inhibiting WEE1 activity, **LEB-03-146** employs a unique mechanism. It links the WEE1 inhibitor AZD1775 (Adavosertib) to a recruiter for the deubiquitinase OTUB1.[1] This chimeric molecule brings OTUB1 into proximity with WEE1, leading to its deubiquitination and subsequent stabilization.[4] The therapeutic rationale for stabilizing a kinase that is also a drug target is an area of ongoing investigation and may involve altering downstream signaling pathways or inducing a state of cellular dependency that can be exploited by other therapeutic agents.

Given the extensive preclinical and clinical data on the WEE1 inhibitor AZD1775 in combination with DNA-damaging agents, this document provides proposed application notes and protocols for investigating **LEB-03-146** in similar combination strategies. The underlying principle is to leverage the modulation of the G2/M checkpoint by **LEB-03-146** to enhance the efficacy of therapies that induce DNA damage.

Rationale for Combination Therapies

The primary rationale for combining **LEB-03-146** with other cancer therapies stems from the role of WEE1 in the DNA damage response. By modulating WEE1 function, **LEB-03-146** is hypothesized to synergize with agents that cause DNA damage, such as chemotherapy and radiation. Abrogation of the G2/M checkpoint by WEE1 inhibition forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[\[2\]](#)[\[5\]](#)

Potential Combination Partners for **LEB-03-146** (based on AZD1775 data):

- DNA-damaging Chemotherapeutics:
 - Topoisomerase Inhibitors (e.g., Irinotecan, Topotecan): These agents cause single and double-strand DNA breaks.[\[5\]](#)
 - Platinum-based Agents (e.g., Cisplatin, Carboplatin): These drugs form DNA adducts, leading to DNA damage.
 - Antimetabolites (e.g., 5-Fluorouracil, Capecitabine, Gemcitabine): These compounds interfere with DNA synthesis and repair.[\[6\]](#)[\[7\]](#)
- Radiotherapy: Induces DNA double-strand breaks.
- PARP Inhibitors: Inhibit the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks.
- CHK1 Inhibitors: Simultaneous inhibition of WEE1 and CHK1, another key G2/M checkpoint kinase, can lead to synthetic lethality.
- Immunotherapy: WEE1 inhibition has been shown to make cancer cells more visible to the immune system, suggesting potential synergy with immune checkpoint inhibitors.[\[8\]](#)

Preclinical Data Summary (Based on AZD1775)

The following tables summarize preclinical findings for the WEE1 inhibitor AZD1775 in combination with various cancer therapies. These data provide a strong basis for designing combination studies with **LEB-03-146**.

Table 1: In Vivo Efficacy of AZD1775 in Combination with Chemotherapy

Cancer Type	Combination Agent	Model	Efficacy Outcome	Reference
Pediatric Solid Tumors	Irinotecan	Xenografts	Significant increase in event-free survival compared to single agents.	[5]
Pancreatic Ductal Adenocarcinoma	Irinotecan	PDX models	Significant tumor growth inhibition in p53-mutated models.	[7][9]
Pancreatic Ductal Adenocarcinoma	Capecitabine	PDX models	Significant tumor growth inhibition in p53-mutated models.	[7][9]
Non-Small Cell Lung Cancer	Cisplatin	Genetically engineered mouse model	Extended overall survival compared to cisplatin alone.	

Table 2: In Vitro Synergy of AZD1775 with Chemotherapeutic Agents

Cancer Type	Combination Agent	Cell Lines	Synergy Metric	Key Findings	Reference
Pancreatic Ductal Adenocarcinoma	SN38 (active metabolite of Irinotecan)	PDAC cell lines	Decreased proliferation, increased apoptosis	Combination decreased G1 and increased G2/M phase.	[6] [7] [9]
Pancreatic Ductal Adenocarcinoma	5-Fluorouracil (5-FU)	PDAC cell lines	Decreased proliferation, increased apoptosis	Combination decreased G1 and increased G2/M phase.	[6] [7] [9]
Colorectal Cancer	5-Fluorouracil (5-FU)	HT29 (p53-mutated)	IC50 reduction	AZD1775 decreased the IC50 of 5-FU from 9.3 μ M to 3.5 μ M.	[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **LEB-03-146** with other cancer therapies.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if **LEB-03-146** acts synergistically, additively, or antagonistically with a combination partner in cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., p53-mutated cell lines)
- LEB-03-146**

- Combination agent (e.g., Irinotecan, 5-FU)
- Cell culture medium and supplements
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Methodology:

- Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare a dilution series for **LEB-03-146** and the combination agent.
- Treatment: Treat the cells with a matrix of concentrations of **LEB-03-146** and the combination agent, both alone and in combination. Include vehicle-treated wells as a control.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the data to the vehicle-treated controls.
 - Calculate the percentage of cell growth inhibition for each treatment condition.
 - Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
 - $CI < 1$ indicates synergy.
 - $CI = 1$ indicates an additive effect.

- $CI > 1$ indicates antagonism.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of **LEB-03-146** in combination with a therapeutic agent in a preclinical in vivo model.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line for xenograft implantation
- **LEB-03-146**
- Combination agent (e.g., Irinotecan)
- Vehicle for drug formulation
- Calipers for tumor measurement
- Animal balance

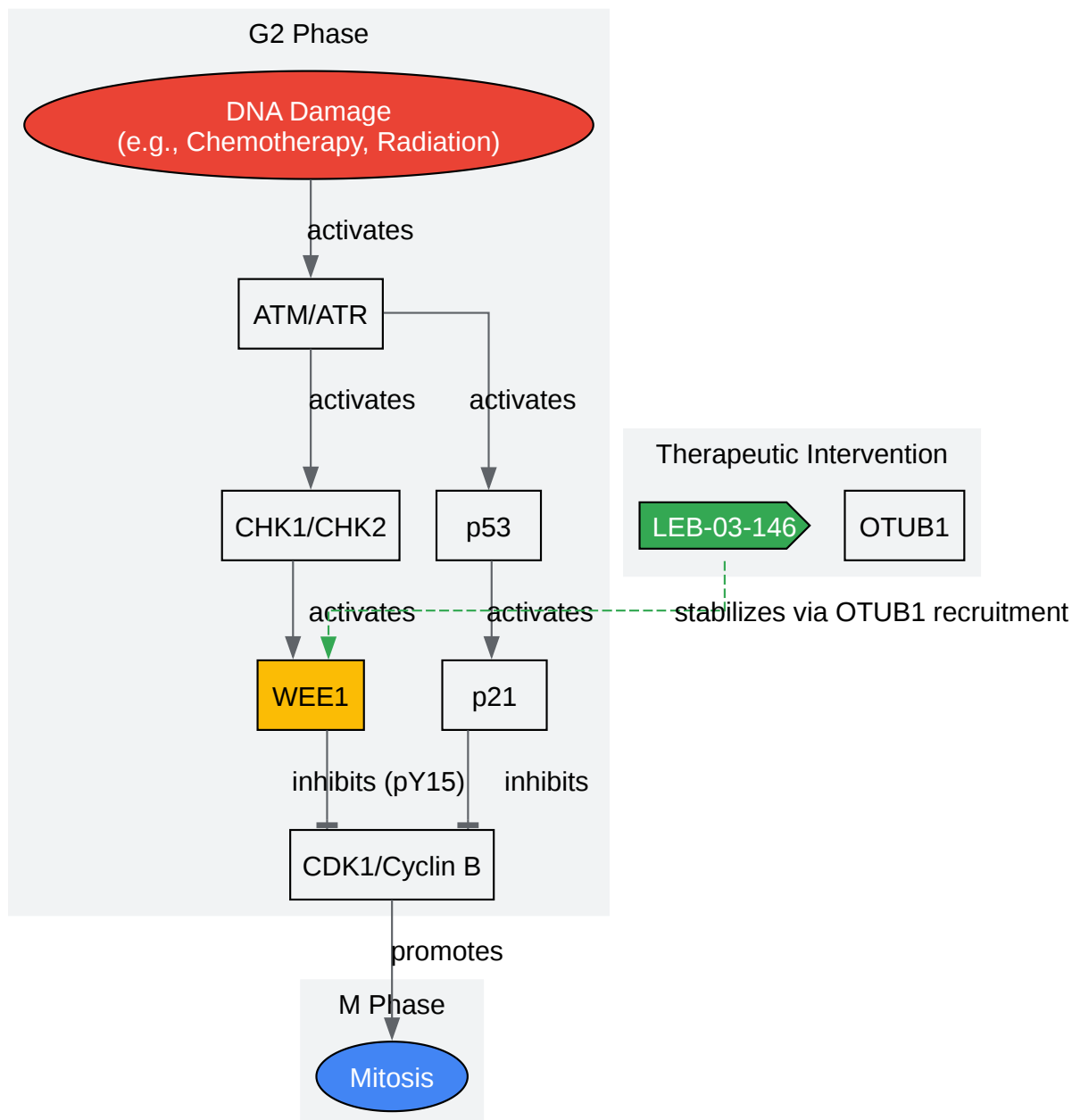
Methodology:

- Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, **LEB-03-146** alone, Combination agent alone, **LEB-03-146** + Combination agent).
- Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration. For example, based on AZD1775 studies, **LEB-03-146** could be administered orally, and Irinotecan intraperitoneally.[5]
- Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or until a defined time point.
- Data Analysis:
 - Plot the mean tumor volume for each group over time.
 - Calculate the tumor growth inhibition (TGI) for each treatment group.
 - Perform statistical analysis (e.g., ANOVA) to compare the treatment groups.
 - Analyze survival data using Kaplan-Meier curves and log-rank tests.

Visualizations

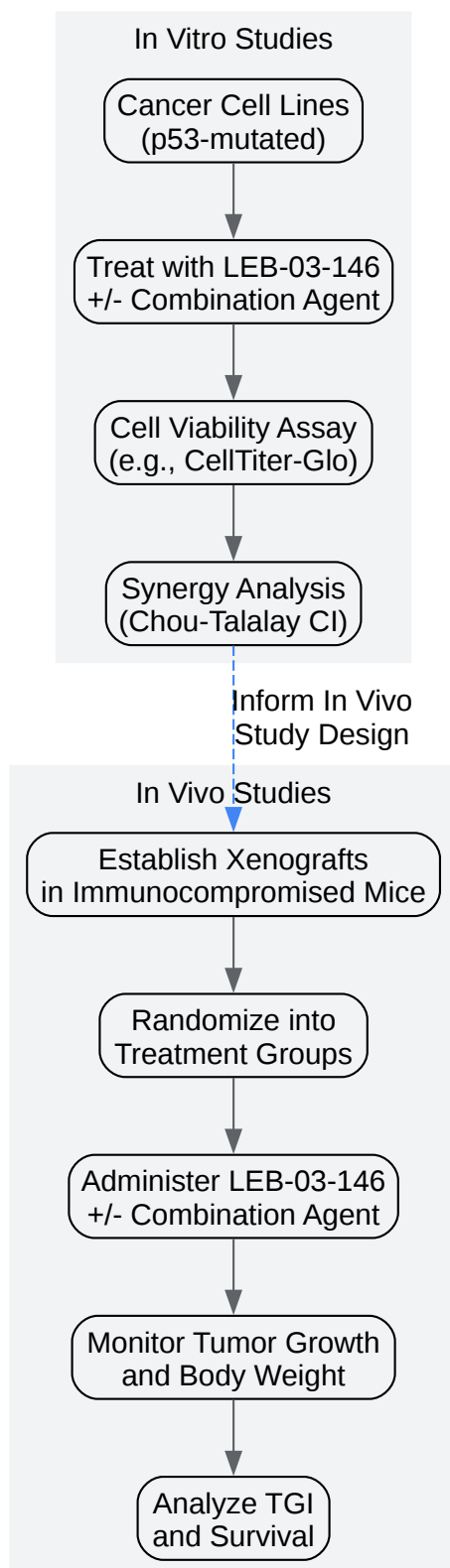
Signaling Pathway



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Caption: WEE1's role in the G2/M checkpoint and the action of **LEB-03-146**.

Experimental Workflow



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Caption: Workflow for preclinical evaluation of **LEB-03-146** combinations.

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